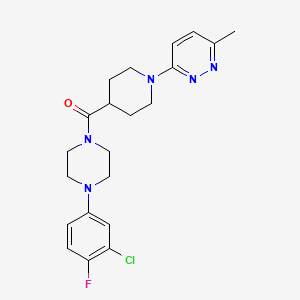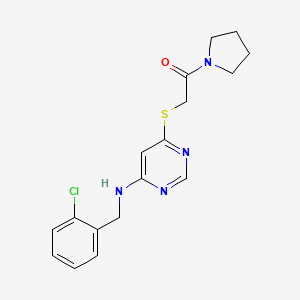
2-(4-(isopropylthio)phenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(isopropylthio)phenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide is a sophisticated organic compound characterized by its intricate structure The compound consists of multiple functional groups, making it a molecule of interest for chemists and pharmacologists
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(4-(isopropylthio)phenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide typically involves multi-step organic synthesis. One possible route starts with the synthesis of the 4-(isopropylthio)phenyl intermediate through electrophilic substitution reactions. The pyrrolidine core can be prepared via a condensation reaction involving a pyridin-2-yl group.
Industrial Production Methods: In industrial settings, the production of this compound may employ optimized reaction conditions to maximize yield and purity. Catalysts, temperature control, and solvents play a significant role in scaling up the synthesis. Continuous flow reactors could be used to enhance efficiency and reproducibility in industrial production.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur and pyrrolidine sites. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reduction reactions might target the acetamide group, using reagents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur on the aromatic ring and pyridine moiety, with reagents like halogens and nucleophiles.
Common Reagents and Conditions Used:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, dichloromethane.
Catalysts: Palladium, platinum.
Major Products Formed from These Reactions:
Oxidized derivatives with sulfoxide or sulfone groups.
Reduced forms with modified acetamide moieties.
Substituted aromatic rings or pyridine rings with new functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Biology: Medicine: Investigated for its bioactivity and possible therapeutic effects, including anti-inflammatory and anticancer properties. Industry: Utilized in materials science for developing advanced polymers and as a ligand in catalysis.
Mechanism of Action
The mechanism of action for 2-(4-(isopropylthio)phenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide varies depending on its application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, altering biological pathways. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
Comparison with Similar Compounds
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide
2-(4-phenylthio)phenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide
N-(1-(3-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide
This detailed analysis covers the critical aspects of 2-(4-(isopropylthio)phenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide. It's intriguing how such complex molecules hold immense potential across various scientific fields. What sparked your interest in this compound?
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3OS/c1-14(2)29-18-6-3-15(4-7-18)11-20(28)26-17-9-10-27(13-17)19-8-5-16(12-25-19)21(22,23)24/h3-8,12,14,17H,9-11,13H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWZRBNNRJJMHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
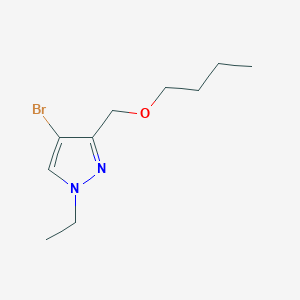

![(Z)-2-(3,4-dimethoxybenzylidene)-8-(2,4-dimethoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2949657.png)
![3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2949658.png)
![6,8-dichloro-3-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B2949659.png)

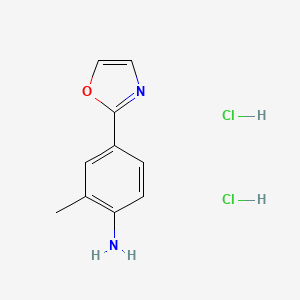
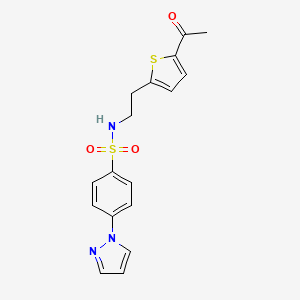
![2-(6-chloro-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2949665.png)

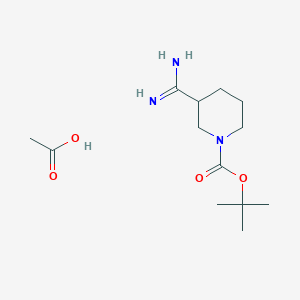
![[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2949671.png)
